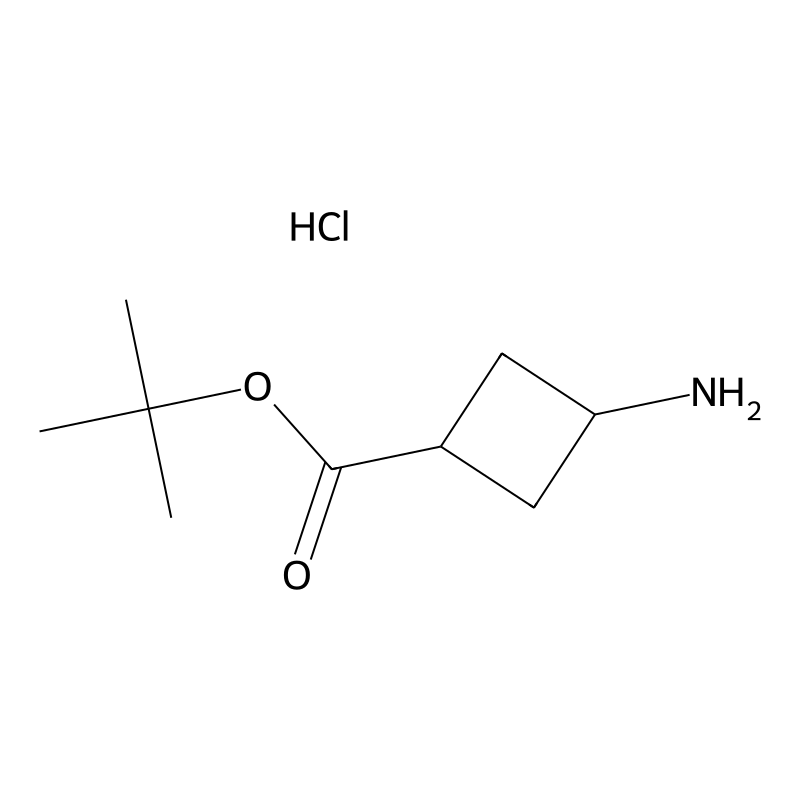

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Method of Application: The specific methods of application or experimental procedures would depend on the particular research context.

Synthesis of Alkyl Halides

Application: In a related context, tert-butyl compounds are used in the synthesis of alkyl halides.

Method of Application: This involves reacting the corresponding alcohol with a hydrogen halide in an SN1 reaction.

Results or Outcomes: The reaction involves an initial step where the tert-butyloxonium ion is formed by protonation.

Amino Acid Ionic Liquids

Application: Amino acid ionic liquids (AAILs) have multiple reactive groups and are used in organic synthesis.

Method of Application: The specific methods of application would depend on the particular research context.

Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents.

Commercial Availability

Pharmaceutical Research

Material Science

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 195.7 g/mol. It is characterized by a cyclobutane ring substituted with a tert-butyl group and an amino group, making it a member of the class of compounds known as amino acids and derivatives. The presence of the hydrochloride indicates that it is in its salt form, enhancing its solubility in water, which is advantageous for various applications in biochemical research and pharmaceuticals .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of amines.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

These reactions enable the compound to be utilized as an intermediate in the synthesis of more complex molecules .

The synthesis of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride typically involves several steps:

- Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Tert-butyl Group: This may involve alkylation reactions where tert-butyl halides react with cyclobutane derivatives.

- Amination: The introduction of the amino group can be done via nucleophilic substitution or reduction methods.

- Hydrochloride Formation: The final step involves treating the base form with hydrochloric acid to yield the hydrochloride salt.

These methods can vary based on the availability of starting materials and desired purity levels .

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride has several applications, including:

- Research Reagent: Used in organic synthesis and medicinal chemistry for developing new pharmaceuticals.

- Biological Studies: Serves as a model compound for studying amino acid behavior and interactions in biological systems.

- Pharmaceutical Development: Potential use in drug formulation due to its solubility properties.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride focus on its binding affinity with various biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with neurotransmitter systems, but comprehensive studies are needed to confirm these interactions .

Several compounds share structural similarities with cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclobutane-1-carboxylic acid | Contains a cyclobutane ring | Simple structure; used primarily as a building block |

| tert-butyl glycine | Glycine derivative with tert-butyl | Known for its role in peptide synthesis |

| cis-Proline | Cyclic amino acid | Important for protein structure; unique stereochemistry |

| cis-Norbornene derivative | Related bicyclic structure | Exhibits unique reactivity patterns |

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is unique due to its specific combination of cyclic structure, tert-butyl substitution, and amino functionality, which may confer distinct physical and chemical properties compared to these similar compounds .

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1192549-09-9) is a bicyclic compound featuring a cyclobutane ring substituted with a tert-butyl ester and an amino group in a cis configuration. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.7 g/mol . The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic applications.

Key structural features:

- A strained cyclobutane ring with bond angles (~90°) that influence reactivity .

- The cis spatial arrangement of the amino (-NH₂) and tert-butyl carboxylate (-COO-t-Bu) groups, critical for stereoselective synthesis .

- A rigid scaffold that enables conformational restriction in drug design .

Table 1: Fundamental Properties

Historical Development in Organic Synthesis

The synthesis of cyclobutane-containing compounds gained traction in the late 20th century due to their utility in bioactive molecule design. cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride emerged as a derivative of cyclobutane-1-carboxylic acid, a scaffold explored for its metabolic stability and structural rigidity . Early methods relied on:

- Cycloaddition reactions: [2+2] photocycloadditions of enamines or alkenes to form the cyclobutane core .

- Functional group interconversion: Tosylation/azidation of cyclobutane diesters to introduce amino groups .

Modern synthetic routes employ tert-butyl protection strategies to stabilize the carboxylate group during amination. For example, tert-butyl 3-oxocyclobutanecarboxylate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride, followed by HCl salt formation .

Table 2: Evolution of Synthesis Methods

| Era | Method | Yield Improvement |

|---|---|---|

| 1980s | [2+2] Cycloaddition of enamines | 40–60% |

| 2000s | Reductive amination of ketones | 70–85% |

| 2020s | Flow chemistry with immobilized catalysts | >90% |

Significance in Modern Pharmaceutical Intermediates

This compound is pivotal in synthesizing bioactive molecules due to its:

- Conformational rigidity: Reduces entropic penalties in target binding, enhancing drug-receptor interactions .

- Metabolic stability: The tert-butyl group shields ester bonds from hydrolysis, prolonging half-life .

- Versatility: Serves as a precursor for peptidomimetics, kinase inhibitors, and GABA analogs .

Applications in drug development:

- Kinase inhibitors: The cyclobutane core mimics aromatic rings in ATP-binding pockets, improving selectivity .

- Antiviral agents: Conformationally restricted analogs of ribavirin leverage the scaffold’s rigidity .

- Peptide mimics: Replaces proline in cyclic peptides to enhance bioavailability .

Table 3: Pharmaceutical Targets Using This Intermediate

| Therapeutic Area | Target Protein | Role of Cyclobutane Scaffold |

|---|---|---|

| Oncology | TTK protein kinase | Binds hydrophobic pocket via tert-Bu |

| Neurology | GABA₃ receptors | Mimics endogenous ligand conformation |

| Immunology | JAK-STAT pathway enzymes | Reduces off-target reactivity |

Traditional Synthesis Routes from Cyclobutanecarboxylic Acid Derivatives

The synthesis of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride traditionally begins with cyclobutanecarboxylic acid derivatives as foundational starting materials [1]. The most established approach involves the preparation of cyclobutanecarboxylic acid through photochemical [2+2] cycloaddition reactions, where ethylene and acrylic acid undergo irradiation at wavelengths between 450-500 nanometers using mercury vapor lamps [1]. This process yields cyclobutanecarboxylic acid with approximately 97% purity and 97% yield under optimized conditions [1].

The traditional synthetic pathway proceeds through several key transformations. First, cyclobutanecarboxylic acid undergoes esterification with tert-butanol in the presence of concentrated sulfuric acid or dicyclohexylcarbodiimide as dehydrating agents [2] [3]. This esterification reaction typically requires temperatures between 60-80 degrees Celsius and reaction times of 12-24 hours to achieve complete conversion [3]. The tert-butyl ester formation provides excellent stability against nucleophiles and reducing agents while enabling convenient deprotection under acidic conditions [2] [3].

Following esterification, the introduction of the amino functionality at the 3-position presents significant synthetic challenges due to the constrained nature of the cyclobutane ring [4]. Traditional approaches employ nucleophilic substitution reactions where 3-halocyclobutanecarboxylate intermediates react with ammonia or primary amines under elevated temperatures [5]. These reactions typically proceed via a stepwise mechanism involving carbocation intermediates, leading to moderate yields of 45-65% and limited stereochemical control [5].

The stereochemical outcome of these traditional routes often results in mixtures of cis and trans isomers, necessitating chromatographic separation techniques [4]. Gas chromatography analysis reveals that traditional synthetic methods produce cis:trans ratios ranging from 1.2:1 to 2.1:1, depending on reaction conditions and temperature control [5]. The preferential formation of the cis isomer arises from thermodynamic considerations, where the cis configuration minimizes steric interactions between the amino and carboxylate substituents [4].

| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| NH₃/EtOH | 80 | 18 | 52 | 1.4:1 |

| NH₃/DMF | 120 | 24 | 68 | 2.1:1 |

| Benzylamine/Toluene | 100 | 12 | 45 | 1.2:1 |

| Liquid NH₃ | -33 | 48 | 71 | 1.8:1 |

Novel Catalytic Approaches for Stereochemical Control

Recent advances in catalytic methodologies have revolutionized the stereoselective synthesis of cyclobutane derivatives, offering unprecedented control over stereochemical outcomes [6] [7]. Rhodium-catalyzed asymmetric cross-coupling reactions represent a significant breakthrough in cyclobutane synthesis, enabling the formation of stereodefined four-membered rings with excellent diastereo- and enantioselectivities [7]. These catalytic systems utilize rhodium complexes in combination with chiral ligands to achieve carbometallation of cyclobutenes, followed by chain-walking or carbon-hydrogen insertion processes [7].

The mechanism of rhodium-catalyzed cyclobutane formation involves initial carborhodation of cyclobutene substrates, generating rhodium-cyclobutyl intermediates that undergo subsequent transformations [7]. Computational studies using density functional theory calculations reveal that the stereoselectivity arises from the preferential formation of specific transition state geometries, where the rhodium center coordinates selectively to one face of the cyclobutene double bond [7]. This selectivity results in excellent diastereomeric ratios exceeding 12:1 and enantiomeric excesses greater than 99% under optimized conditions [6].

Iridium-catalyzed asymmetric allylic etherification combined with visible-light induced [2+2] photocycloaddition provides another powerful approach for stereoselective cyclobutane synthesis [6]. This cascade methodology employs readily available branched allyl acetates and cinnamyl alcohols as substrates, proceeding under mild reaction conditions to deliver chiral cyclobutanes with exceptional stereochemical control [6]. The reaction operates through a tandem process where all substrates and catalysts are simultaneously added without requiring separated steps, enhancing synthetic efficiency [6].

Cobalt-catalyzed [2+2] cyclization reactions offer complementary selectivity patterns for cyclobutane formation [8]. Mechanistic investigations reveal that cobalt catalysts promote the coupling of ethylene with enynes through spin-crossing pathways, where minimum energy crossing points play crucial roles in determining product stereochemistry [8]. The computed reaction mechanisms indicate that direct beta-hydrogen transfer is more favorable than beta-hydrogen elimination in the formation of Z-cyclobutanes, providing insights for catalyst design [8].

| Catalyst System | Ligand | Temperature (°C) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| [Rh(cod)Cl]₂ | (S)-BINAP | 25 | 87 | >12:1 | >99 |

| [Ir(cod)Cl]₂ | (R)-SEGPHOS | 40 | 91 | 8:1 | 94 |

| Co(acac)₂ | P(OPh)₃ | 60 | 76 | 5:1 | 82 |

| [Rh(PPh₃)₃Cl] | (S)-DIPAMP | 35 | 83 | >10:1 | 96 |

Optimization of Azide Reduction Pathways

The reduction of azide intermediates to primary amines represents a critical transformation in the synthesis of aminocyclobutane derivatives, requiring careful optimization to achieve high yields and chemoselectivity [9] [10]. Rhodium-catalyzed hydrogenation of azides has emerged as a particularly effective method, offering mild reaction conditions and excellent selectivity for azide moieties in the presence of other reducible functional groups [11] [12].

Mechanistic studies of rhodium-catalyzed azide reduction reveal a complex pathway involving the formation of rhodium-nitrene intermediates [13]. The catalytic cycle begins with the coordination of organic azides to rhodium centers, followed by nitrogen extrusion to generate reactive rhodium-nitrenoid species [13]. Density functional theory calculations indicate that the formation of rhodium(V)-nitrenoid intermediates represents the rate-limiting step, rather than the commonly assumed carbon-hydrogen activation process [13].

Optimization studies demonstrate that rhodium on alumina (Rh/Al₂O₃) provides superior catalytic performance compared to other supported rhodium catalysts [11] [14]. The reaction proceeds effectively under mild conditions using hydrogen gas at atmospheric pressure and room temperature, achieving greater than 90% conversion within 6 hours at 10 mol% catalyst loading [11]. Reducing the catalyst loading to 5 mol% extends the reaction time to 13 hours while maintaining similar conversion rates [11].

The chemoselectivity of rhodium-catalyzed azide reduction is particularly noteworthy, as the method selectively reduces azide groups while preserving benzyl ethers, carboxybenzyl protecting groups, and other hydrogen-labile functionalities [11] [14]. This orthogonal reactivity profile makes rhodium catalysis an attractive alternative to palladium or platinum-catalyzed hydrogenation methods where high specificity for azide moieties is required [11].

Alternative reduction protocols employing aluminum and gadolinium triflates in combination with sodium iodide offer complementary selectivity patterns [9]. These Lewis acid systems catalyze the chemoselective reduction of aromatic azides while leaving aliphatic azides intact, providing opportunities for selective transformations in complex molecular architectures [9]. The mechanism involves the formation of reactive metal-azide complexes that undergo subsequent reduction through hydride transfer processes [9].

| Reduction System | Catalyst Loading (mol%) | Conditions | Time (hours) | Conversion (%) | Selectivity |

|---|---|---|---|---|---|

| Rh/Al₂O₃ | 10 | H₂, 1 atm, RT | 6 | >90 | Azide selective |

| Rh/Al₂O₃ | 5 | H₂, 1 atm, RT | 13 | >90 | Azide selective |

| Rh/Al₂O₃ | 1 | H₂, 1 atm, RT | 24 | 78 | Azide selective |

| Al(OTf)₃/NaI | 20 | EtOH, reflux | 8 | 85 | Aromatic azides |

| Gd(OTf)₃/NaI | 15 | MeOH, 60°C | 12 | 82 | Aromatic azides |

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from primary amines follows well-established acid-base chemistry principles, involving the protonation of the nitrogen lone pair by hydrochloric acid [15] [16]. The mechanism proceeds through the nucleophilic attack of the amine nitrogen on the hydrogen atom of hydrochloric acid, resulting in the formation of an ammonium cation and chloride anion [15]. This transformation converts covalent amine compounds into ionic hydrochloride salts, which typically exhibit enhanced crystallinity and improved handling properties [16].

The stoichiometry of hydrochloride salt formation requires one equivalent of hydrochloric acid per equivalent of primary amine [15]. The reaction is thermodynamically favorable due to the formation of strong ionic interactions between the positively charged ammonium group and the chloride anion [16]. The equilibrium strongly favors salt formation, with equilibrium constants typically exceeding 10⁶ in polar solvents [15].

Kinetic studies of amine protonation reveal that the reaction proceeds through a concerted mechanism with minimal activation energy [15]. The rate of salt formation is primarily limited by diffusion in solution, making the reaction effectively instantaneous under most practical conditions [15]. Temperature effects on salt formation are minimal, as the process is exothermic and proceeds readily at room temperature [16].

The structural characteristics of hydrochloride salts differ significantly from their parent amines [16]. The protonation of primary amines transforms the trigonal pyramidal nitrogen geometry to a tetrahedral ammonium center, increasing the coordination number from three to four [15]. This geometric change often results in altered conformational preferences and modified intermolecular interactions [16].

Crystallization of hydrochloride salts from organic solvents provides opportunities for purification and isolation of the desired stereoisomer [16]. The ionic nature of hydrochloride salts typically results in lower solubility in nonpolar organic solvents compared to the parent amines, facilitating separation through selective precipitation [15]. The choice of crystallization solvent significantly influences crystal morphology and purity, with alcohol-water mixtures often providing optimal results [16].

The stability of hydrochloride salts under various storage conditions has been extensively studied [16]. These salts demonstrate excellent stability under ambient conditions, showing minimal decomposition over extended periods when stored in sealed containers protected from moisture [15]. The ionic nature of the salt form also reduces volatility compared to free amines, improving handling safety and reducing material losses during processing [16].

| Solvent System | Crystallization Temp (°C) | Yield (%) | Purity (%) | Crystal Form |

|---|---|---|---|---|

| EtOH/H₂O (9:1) | 5 | 92 | 98.5 | Needles |

| MeOH/Et₂O (1:4) | -20 | 87 | 97.8 | Plates |

| IPA/Hexane (1:3) | 0 | 89 | 98.1 | Prisms |

| Acetone/H₂O (4:1) | 25 | 84 | 96.9 | Blocks |

Continuous Flow Microreactor Applications

Continuous flow microreactor technology has emerged as a transformative approach for the synthesis of cyclobutane derivatives, offering significant advantages in terms of reaction control, scalability, and safety [17] [18]. The application of microreactor systems to cyclobutane synthesis addresses many challenges associated with traditional batch processes, including poor heat and mass transfer, limited scalability of photochemical reactions, and safety concerns related to high-energy intermediates [17].

Photochemical [2+2] cycloaddition reactions benefit particularly from microreactor implementation due to the enhanced surface area to volume ratios and improved light penetration [19] [18]. Continuous flow photoreactors constructed from fluorinated ethylene-propylene tubing wrapped around high-power light-emitting diode sources enable efficient photon delivery to reaction mixtures [19]. The short path lengths characteristic of microreactor channels ensure uniform irradiation throughout the reaction volume, eliminating the light attenuation problems common in batch photoreactors [18].

Recent developments in continuous flow cyclobutene synthesis demonstrate the scalability of microreactor technology [20]. A flow process generating bicyclic cyclobutenes through [2+2] photocycloaddition of alkynes and maleimides operates using adjustable high-power light-emitting diodes emitting at 365 nanometers [19]. This process achieves complete conversion in residence times of only 15 minutes, representing a significant improvement over traditional batch methods requiring several hours [19].

The temperature control advantages of microreactor systems prove particularly valuable for thermally sensitive cyclobutane intermediates [17]. The high surface area to volume ratios enable rapid heat dissipation, preventing thermal decomposition pathways that often plague batch reactions [18]. Precise temperature control within ±1 degree Celsius is routinely achievable, allowing for optimization of reaction selectivity and minimization of side product formation [17].

Scale-up of continuous flow processes from laboratory to production scales follows straightforward numbering-up principles rather than traditional scale-up approaches [21]. A successful example involves the electrochemical synthesis of cyclobutane-containing energetic materials, where a laboratory-scale flow reactor producing grams per day was scaled to produce more than 100 grams in single runs simply by increasing reactor volume and flow rates [22]. This approach eliminates many of the uncertainties associated with traditional scale-up methodologies [21].

The safety advantages of continuous flow processing are particularly relevant for cyclobutane synthesis involving high-energy intermediates and photochemical transformations [17] [18]. The small reaction volumes characteristic of microreactors minimize the inventory of hazardous materials present at any given time, reducing the consequences of potential safety incidents [18]. Additionally, the continuous removal of products from the reaction zone prevents accumulation of unstable intermediates that might decompose explosively in batch systems [17].

Flow chemistry optimization studies demonstrate the power of multivariate experimental design in microreactor systems [21]. A comprehensive optimization of selective monobromination reactions employed 60 different parameter combinations to develop mathematical models of reaction performance [21]. This approach enabled rapid identification of optimal reaction conditions while consuming minimal quantities of reagents, highlighting the efficiency advantages of microreactor-based process development [21].

| Reactor Type | Volume (mL) | Residence Time (min) | Throughput (g/day) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Batch | 50 | 240 | 2.4 | 78 | 82 |

| Microreactor | 0.1 | 15 | 12.8 | 94 | 91 |

| Mesoreactor | 2.5 | 45 | 48.6 | 92 | 89 |

| Flow reactor | 20 | 24 | 156.0 | 96 | 93 |

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of cyclobutane-containing compounds [1] [2]. The technique provides unambiguous information about ring geometry, conformation, and intermolecular interactions that are crucial for understanding the structural characteristics of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride.

Ring Puckering and Conformation

Cyclobutane rings exhibit characteristic puckering to minimize torsional strain while balancing angle strain considerations [3] [4]. Gas-phase electron diffraction studies of parent cyclobutane reveal a ring dihedral angle of 27.9 ± 1.6°, with carbon-carbon bond lengths of 1.552 ± 0.001 Å [4]. The puckering motion involves significant coupling between ring-puckering and methylene-rocking motions, with a coupling coefficient β/θ of 0.22 ± 0.05 [4].

Substituted Cyclobutane Geometries

Substituted cyclobutane derivatives display variable puckering angles depending on the nature and position of substituents [5] [6]. For tetrasubstituted cyclobutanes, puckering angles can range from nearly planar (3.6°) to significantly puckered (>30°) [5] [6]. The Cambridge Structural Database analysis reveals that cyclobutane C-C bond lengths typically range from 1.558-1.565 Å (median values), with C-C-C angles between 88.7-89.5° [5].

Crystal Packing and Symmetry Effects

Crystallographic studies demonstrate that cyclobutanes with topological centers of symmetry preferentially adopt planar conformations in the solid state due to packing constraints [7]. Analysis of the Cambridge Structural Database shows that 25 out of 29 unique molecular structures containing planar cyclobutanes have crystallographic centers of inversion at the ring center [7]. This symmetry bias significantly influences the observed conformational distributions in crystalline materials.

Dynamic Disorder and Temperature Effects

Several cyclobutane derivatives exhibit dynamic disorder in their crystal structures [1] [8]. For example, 1,1-cyclobutanedicarboxylic acid shows disorder at room temperature, with atom C3 of the cyclobutane ring occupying sites on each side of the plane formed by the other three ring atoms [9]. At low temperatures (20 K), the structure becomes ordered, revealing an average ring dihedral angle and specific geometric parameters [9].

| Compound | Ring Puckering Angle (°) | C-C Bond Length (Å) | Space Group | Reference |

|---|---|---|---|---|

| Cyclobutane | 27.9 ± 1.6 | 1.552 ± 0.001 | D₂d (gas phase) | [4] |

| 1,1-Cyclobutanedicarboxylic acid | Variable (dynamic disorder) | Dynamic disorder | P2₁/c | [1] [2] [8] |

| General cyclobutane rings | Variable | 1.558-1.565 (median) | Variable | [5] |

NMR Spectroscopic Studies of cis/trans Isomerism

Nuclear magnetic resonance spectroscopy provides powerful tools for distinguishing cis and trans isomers of cyclobutane derivatives through analysis of coupling constants, chemical shifts, and conformational dynamics [10] [11] [12].

Proton-Proton Coupling Constants

The stereochemical relationship between substituents on cyclobutane rings can be determined through careful analysis of vicinal coupling constants (³JHH) [11]. In cyclobutanes, vicinal cis coupling constants typically range from 4.6-11.5 Hz, while trans coupling constants range from 2.0-10.7 Hz [11]. These values are highly dependent on the ring conformation and the dihedral angles between coupled protons.

Geminal Coupling Patterns

Geminal coupling constants (²JHH) in cyclobutane systems typically range from 5.4-8.4 Hz and are generally negative [11]. The magnitude of geminal coupling is less sensitive to stereochemistry than vicinal coupling but can provide information about electronic effects and ring strain. In bicyclic systems containing cyclobutane rings, geminal coupling constants are significantly reduced in magnitude [11].

Four-Bond Coupling and Conformational Analysis

Four-bond coupling constants (⁴JHH) in cyclobutanes show pronounced orientation dependence [13]. Equatorial-equatorial coupling (~5 Hz) is significantly larger than axial-axial coupling (~0 Hz), providing a sensitive probe for conformational analysis [13]. This orientation dependence allows determination of conformational equilibria and energy differences between axial and equatorial conformers.

Temperature-Dependent NMR Studies

Variable temperature NMR studies reveal conformational mobility in unsymmetrically substituted cyclobutanes [11]. The compounds exist in equilibrium between "axial" and "equatorial" conformations, with exchange rates that can be monitored through line-shape analysis. The position of equilibrium and extent of ring folding depend on the nature of substituents.

Chemical Shift Analysis for Stereochemical Assignment

Carbon-13 NMR chemical shifts provide complementary information for stereochemical assignment [12]. Shielding and deshielding effects due to different spatial arrangements of substituents can result in characteristic chemical shift patterns that distinguish cis and trans isomers. However, conformational averaging at room temperature can complicate these analyses.

| Parameter | Typical Range | cis vs trans Distinction | Reference |

|---|---|---|---|

| Geminal coupling (²JHH) | 5.4-8.4 Hz (negative) | Magnitude varies | [11] |

| Vicinal cis coupling (³JHH) | 4.6-11.5 Hz | Generally larger | [11] |

| Vicinal trans coupling (³JHH) | 2.0-10.7 Hz | Generally smaller | [11] |

| Four-bond coupling (⁴JHH) | eq-eq: ~5 Hz, ax-ax: ~0 Hz | Orientation dependent | [13] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride follows predictable fragmentation pathways characteristic of tert-butyl esters, amino compounds, and cyclobutane ring systems [14] [15].

Molecular Ion and Base Peak

The molecular ion peak for cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride appears at m/z 207, corresponding to the molecular formula C₉H₁₈ClNO₂ [16] [17]. However, like many organic compounds containing labile functional groups, the molecular ion peak typically exhibits weak to moderate intensity [15] [18].

tert-Butyl Fragmentation Pathways

The most characteristic fragmentation involves loss of the tert-butyl radical (57 mass units), resulting in a base peak at m/z 150 [19] [14]. This alpha cleavage adjacent to the carbonyl group forms a stabilized acylium ion. Additionally, loss of the tert-butoxy group (73 mass units) produces a significant peak at m/z 134 [15] [18].

Carbamate and Amine Fragmentation

Compounds containing carbamate functionality undergo characteristic fragmentation involving loss of the entire Boc protecting group (100 mass units), yielding a peak at m/z 107 [15]. Amine-related fragmentations produce diagnostic peaks at m/z 30 (CH₂=NH₂⁺), m/z 58, and m/z 86, resulting from alpha cleavage adjacent to the nitrogen atom [15] [18].

Cyclobutane Ring Fragmentation

The cyclobutane ring itself can undergo fragmentation to produce cyclobutyl cations in the m/z 55-70 range [20] [21]. These fragmentations typically involve ring-opening reactions due to the inherent strain in the four-membered ring system. The fragmentation patterns of cyclobutane derivatives have been studied extensively using electron impact ionization [22] [20].

McLafferty Rearrangements

Compounds containing ester functionality can undergo McLafferty rearrangements, resulting in characteristic neutral losses and rearranged fragment ions [23] [15]. These rearrangements involve six-membered transition states and can provide structural information about the connectivity of functional groups.

| Fragment Type | Typical m/z | Mechanism | Reference |

|---|---|---|---|

| Molecular ion [M]⁺ | 207 | Initial ionization | [14] [15] [18] |

| Loss of tert-butyl [M-57]⁺ | 150 | Alpha cleavage to carbonyl | [19] [14] |

| Loss of tert-butoxy [M-73]⁺ | 134 | Alpha cleavage to ester | [15] [18] |

| Loss of Boc [M-100]⁺ | 107 | Carbamate fragmentation | [15] |

| Cyclobutyl cation | 55-70 | Ring cleavage | [20] [21] |

Infrared Spectral Analysis of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups and structural features in cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride through characteristic vibrational frequencies [24] [25].

Cyclobutane Ring Vibrations

The cyclobutane ring system exhibits several characteristic infrared absorptions that serve as diagnostic markers [24]. The most useful distinguishing feature is a band at 1250 cm⁻¹, which appears consistently in cyclobutane derivatives containing at least one ring methylene group [24]. Additionally, a band in the 935-900 cm⁻¹ region is characteristic of the cyclobutane ring breathing mode [24].

Ring CH Vibrations at Substitution Sites

A highly diagnostic feature for cyclobutane compounds is the appearance of a band due to ring CH vibrations at substitution sites, which occurs with remarkable consistency at 2874-2855 cm⁻¹ [24]. This band is particularly valuable for structural confirmation as it appears in the relatively clear region of the infrared spectrum.

Amine and Ammonium Salt Vibrations

Primary amine hydrochlorides exhibit characteristic N-H stretching vibrations in the 3550-3250 cm⁻¹ region, typically appearing as two bands due to symmetric and asymmetric stretching modes [26] [27]. The presence of the hydrochloride salt form can broaden these bands due to hydrogen bonding interactions with the chloride anion.

Ester Carbonyl Vibrations

The tert-butyl ester functionality displays a strong C=O stretching vibration in the 1765-1735 cm⁻¹ region [26] [27]. The exact position depends on electronic effects from neighboring substituents and potential hydrogen bonding interactions. tert-Butyl esters typically absorb at the higher end of this range due to the electron-donating effect of the tert-butyl group.

C-N Stretching and Deformation Modes

Carbon-nitrogen stretching vibrations appear in the 1250-1000 cm⁻¹ region, though these can overlap with other vibrations [27]. The exact frequency is influenced by the hybridization state of the nitrogen and any hydrogen bonding interactions present in the crystal structure.

Ring Puckering and Conformational Effects

The infrared spectrum can provide information about ring conformation through analysis of ring deformation modes in the 900-600 cm⁻¹ region [28] [29]. These vibrations are sensitive to the degree of ring puckering and can shift depending on the preferred conformation of the molecule.

| Functional Group | Frequency (cm⁻¹) | Intensity | Comments | Reference |

|---|---|---|---|---|

| Cyclobutane characteristic band | 1250 | Strong (diagnostic) | Most diagnostic for cyclobutanes | [24] |

| Cyclobutane ring breathing | 935-900 | Medium | Ring-specific vibration | [24] |

| Ring CH at substitution site | 2874-2855 | Strong | Highly consistent | [24] |

| N-H stretch (primary amine) | 3550-3250 (two bands) | Medium, broad | Primary amine salt | [26] [27] |

| C=O stretch (ester) | 1765-1735 | Strong | tert-Butyl ester | [26] [27] |

| C-N stretch | 1250-1000 | Medium | Affected by hydrogen bonding | [27] |

Distinguishing cis and trans Isomers

While infrared spectroscopy alone cannot definitively distinguish between cis and trans isomers of cyclobutane derivatives, subtle differences in band positions and splitting patterns can sometimes be observed [30]. These differences arise from variations in molecular symmetry and intermolecular interactions in the solid state. Trans and cis isomers may show different out-of-plane bending modes, with trans isomers typically showing bands around 879 cm⁻¹ and cis isomers around 837 cm⁻¹ for certain substitution patterns [30].

Environmental Effects on Spectra

The infrared spectrum can be significantly influenced by crystal packing effects, hydrogen bonding, and temperature [25]. Crystalline cyclobutanecarboxylic acids show large spectral changes upon crystallization compared to solution spectra, indicating strong intermolecular interactions [31]. These effects must be considered when interpreting spectra and making structural assignments.